molecular formula C18H15ClN2O2 B2670064 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 449797-42-6

1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B2670064
CAS No.: 449797-42-6
M. Wt: 326.78
InChI Key: JNLXAXOXLWSEML-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS 449797-42-6) is a β-carboline derivative characterized by a 2-chlorophenyl substituent at the 1-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₈H₁₅ClN₂O₂, with an average mass of 326.78 g/mol and a monoisotopic mass of 326.082205 g/mol . The compound belongs to the tetrahydro-β-carboline family, which is notable for its indole-fused pyridine scaffold. This structural framework is associated with diverse biological activities, including antiproliferative, antiplasmodial, and enzyme inhibitory effects, depending on substituent modifications .

Properties

IUPAC Name

1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-13-7-3-1-6-11(13)16-17-12(9-15(21-16)18(22)23)10-5-2-4-8-14(10)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXAXOXLWSEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific steps for this compound may involve:

    Formation of the indole core: Reacting 2-chlorophenylhydrazine with a suitable ketone in the presence of an acid catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydroindole structure.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness. Large-scale production would likely use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the 2-chlorophenyl derivative with its structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations:
  • 4-Chlorophenyl analogs (e.g., compound 10 in ) exhibit similar molecular weights but differ in substituent orientation, impacting biological target interactions. Nitro groups (e.g., ) increase molecular weight and polarity, which may alter solubility and bioavailability.
  • Conformational Differences :
    • In RSL3 derivatives (e.g., ), the 4-(methoxycarbonyl)phenyl group adopts a near-perpendicular orientation relative to the indole plane (dihedral angle: 82.4°), influencing target binding compared to planar substituents.
Key Findings:
  • Antiplasmodial Activity :
    • 1-(4-Chlorophenyl) derivatives (e.g., compound 10 in ) demonstrated antiplasmodial activity, synthesized via EDC/HOBT-mediated coupling with yields up to 45%.
  • Enzyme Inhibition :
    • RSL3 derivatives () inhibit GPX4, a key regulator of ferroptosis, with structural studies highlighting conformational requirements for activity.
    • Benzo[d][1,3]dioxol-5-yl-substituted analogs () selectively inhibit SARM1, a therapeutic target in neurodegenerative diseases.
  • Natural vs. Synthetic Derivatives :
    • The unsubstituted β-carboline-3-carboxylic acid () is found in plants like Allium chinense, whereas halogenated/nitro derivatives are primarily synthetic.

Biological Activity

1-(2-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS No. 449797-42-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C18H15ClN2O
  • Molecular Weight : 326.78 g/mol
  • CAS Number : 449797-42-6

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds with a similar pyrido[3,4-b]indole structure. For instance:

  • A derivative of this compound exhibited significant inhibition against Plasmodium falciparum, with IC50 values ranging from 0.5 to 1.4 nM against drug-resistant strains, indicating a novel mechanism distinct from existing antimalarial drugs .
  • Another study reported IC50 values for related compounds in the range of 4.00 ± 0.53 to 35.36 ± 4.86 µM against P. falciparum, showcasing the compound's potential as an antimalarial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activities:

  • It demonstrated selective inhibition of cyclin-dependent kinases (CDK) with IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating its potential as a therapeutic agent in cancer treatment .
  • In vitro studies showed that it effectively inhibited cellular proliferation in various human tumor cell lines, including HeLa and HCT116 .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Molecular docking studies suggest that the compound binds to key enzymes involved in the metabolism of P. falciparum, disrupting essential biochemical pathways necessary for the parasite's survival .
  • The compound's ability to inhibit CDKs suggests it may interfere with cell cycle regulation in cancer cells, leading to reduced proliferation and increased apoptosis .

Case Studies

StudyFindings
Gorki et al. (2021)Reported significant antiplasmodial activity with IC50 < 2.86 μM against both 3D7 and RKL-9 strains of P. falciparum; non-toxic to normal dermal fibroblasts .
Eagon et al. (2021)Highlighted a series of β-carboline derivatives showing promising antimalarial activity; selectivity indices >10 against resistant strains .
MDPI Study (2022)Demonstrated inhibition of CDK2 and CDK9; effective in reducing tumor growth in xenograft models .

Q & A

Q. What are the key synthetic routes for preparing 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as condensation of indole derivatives with substituted phenyl groups followed by cyclization. Critical parameters include temperature (e.g., 60–100°C for cyclization), solvent choice (polar aprotic solvents like DMF or THF), and pH control to preserve stereochemistry . Catalytic methods, such as acid/base catalysis, may enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structural integrity of this compound?

  • 1H/13C NMR : Analyze aromatic proton signals (δ 7.0–8.5 ppm for chlorophenyl and indole moieties) and carboxylic acid protons (broad peak at δ 10–12 ppm). The pyridine ring protons appear as multiplet signals between δ 2.5–4.0 ppm .
  • MS : Electrospray ionization (ESI) in negative mode detects the molecular ion peak [M–H]⁻ at m/z 313.3 (calculated for C₁₇H₁₄ClN₂O₂). High-resolution MS (HRMS) confirms the molecular formula .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Begin with in vitro assays:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM.
  • Enzyme inhibition : Test interactions with estrogen receptors or kinases using fluorescence polarization or ELISA .
  • Dose-response curves : IC₅₀ values help prioritize compounds for advanced studies .

Advanced Research Questions

Q. How does the stereochemistry at the chiral center (C3) affect biological activity, and what methods resolve enantiomeric purity?

The (3S) configuration often shows higher affinity for biological targets (e.g., receptors) due to spatial compatibility. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiomeric excess (>99%). Comparative studies with (3R) analogs reveal activity differences, supporting structure-activity relationship (SAR) models .

Q. What computational strategies can predict binding modes of this compound with biological targets like estrogen receptors?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB: 1A52 for estrogen receptor α). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites .

Q. How can contradictory data from in vitro vs. in vivo studies be resolved?

Discrepancies may arise from poor bioavailability or metabolic instability. Address this by:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and logP (octanol-water partition) to assess absorption.
  • Prodrug modification : Esterify the carboxylic acid to improve membrane permeability .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .

Q. What crystallographic techniques elucidate solid-state interactions and polymorphism in this compound?

Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-π stacking between aromatic rings. Compare polymorphs (e.g., anhydrous vs. hydrate forms) using differential scanning calorimetry (DSC) and PXRD. Crystal packing analysis (Mercury software) informs formulation stability .

Methodological Considerations

Q. How should researchers design experiments to optimize reaction yields while minimizing byproducts?

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading in a factorial design.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or lactam intermediates) .
  • Byproduct analysis : LC-MS identifies side products (e.g., dimerized species) for targeted suppression .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models : Delete putative target genes (e.g., ESR1) to confirm pathway specificity.
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.
  • Pull-down assays : Use biotinylated analogs to isolate interacting proteins from cell lysates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.